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The inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) was once a promising

therapeutic strategy for the management of atherosclerosis. The enzyme plays a crucial role in

cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, a key step

in the formation of foam cells, which are a hallmark of atherosclerotic plaques. However, clinical

trials of several ACAT inhibitors have yielded largely disappointing results. This guide provides

a systematic review of the clinical trial data for key ACAT inhibitors, presenting a comparative

analysis of their performance, outlining the experimental protocols of pivotal studies, and

visualizing the underlying biological pathways and trial workflows.

Performance of ACAT Inhibitors in Clinical Trials
The clinical development of ACAT inhibitors has been marked by a failure to translate

promising preclinical results into successful patient outcomes. The following tables summarize

the quantitative data from key clinical trials of three prominent ACAT inhibitors: avasimibe,

pactimibe, and eflucimibe.

Avasimibe: Key Clinical Trial Data
Avasimibe was investigated in several clinical trials, with the A-PLUS study being a notable

phase III trial.

Table 1: Avasimibe (A-PLUS Trial) - Changes in Atheroma Volume and Lipid Profile[1][2]
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Parameter Placebo
Avasimibe (50
mg)

Avasimibe
(250 mg)

Avasimibe
(750 mg)

Change in

Percent

Atheroma

Volume (%)

+0.4 +0.7 +0.8 +1.0

Change in LDL-C

(%)
+1.7 +7.8 +9.1 +10.9

Change in

Triglycerides (%)
- - -

Significant

Reduction*

*Specific percentage reduction not consistently reported across all sources.

Table 2: Avasimibe - Other Lipid Profile Changes

Trial/Patient
Population

Dosage
Change in Total
Cholesterol (%)

Change in VLDL-C
(%)

Combined

Hyperlipidemia[3]
50-500 mg/day No significant change Up to -30%

Homozygous Familial

Hypercholesterolemia

(with Atorvastatin)[2]

750 mg/day

-22% (combination) vs

-18% (atorvastatin

alone)

-24% (combination) vs

-13% (atorvastatin

alone)

Pactimibe: Key Clinical Trial Data
Pactimibe was evaluated in the CAPTIVATE and ACTIVATE trials, which were prematurely

terminated due to lack of efficacy and increased cardiovascular events.

Table 3: Pactimibe (CAPTIVATE Trial) - Changes in Carotid Intima-Media Thickness (CIMT)

and LDL-C[4]
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Parameter Placebo Pactimibe (100 mg)

Change in Mean CIMT

(mm/year)
+0.005 +0.019

Change in LDL-C (%) +1.4 +7.3

Table 4: Pactimibe (CAPTIVATE Trial) - Cardiovascular Events[4]

Event Placebo (n=438) Pactimibe (n=443)

Major Cardiovascular Events 1 (0.2%) 10 (2.3%)

Eflucimibe: Clinical Trial Data
Eflucimibe, another ACAT inhibitor, entered Phase II clinical trials in 2002 for

hypercholesterolemia and atherosclerosis.[5][6] However, detailed quantitative results from

these trials are not widely published, and its development was discontinued. Preclinical studies

in animal models had suggested potential antiatherosclerotic properties.[7]

Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.

Avasimibe and Progression of Lesions on UltraSound
(A-PLUS) Trial
The A-PLUS trial was a multicenter, double-blind, randomized, placebo-controlled study

designed to assess the effect of avasimibe on the progression of coronary atherosclerosis.[1]

Patient Population: Patients with at least one 20% to 50% diameter stenosis in a coronary

artery.

Intervention: Patients were randomized to receive placebo or one of three daily doses of

avasimibe (50 mg, 250 mg, or 750 mg) in addition to standard lipid-lowering therapy.
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Primary Endpoint: The primary endpoint was the change from baseline in plaque volume in a

30-mm segment of a coronary artery, as assessed by three-dimensional intravascular

ultrasound (IVUS).

Imaging Protocol: IVUS examinations were performed at baseline and repeated after 24

months of treatment using a consistent imaging system and 30-MHz catheters.[1]

Carotid Atherosclerosis Progression Trial Investigating
Vascular ACAT Inhibition Treatment Effects (CAPTIVATE)
The CAPTIVATE trial was a prospective, randomized, double-blind, placebo-controlled study

designed to evaluate the efficacy and safety of pactimibe in reducing the progression of carotid

atherosclerosis.[4][8]

Patient Population: 892 patients with heterozygous familial hypercholesterolemia.

Intervention: Patients received either 100 mg of pactimibe daily or a matching placebo, in

addition to standard lipid-lowering therapy.

Primary Endpoint: The primary endpoint was the change in maximum carotid intima-media

thickness (CIMT), measured by ultrasound at baseline and at 12, 18, and 24 months.[4]

Imaging Protocol: Standardized ultrasound techniques were used to measure the CIMT of

the carotid arteries. The protocol involved measurements at multiple angles of both the near

and far walls of the common carotid, bifurcation, and internal carotid artery to ensure

reproducibility and precision.[8]

Signaling Pathways and Experimental Workflows
ACAT Signaling Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism.
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Clinical Trial Phases

Patient Screening
(e.g., Atherosclerosis Diagnosis)

Baseline Assessment
(e.g., IVUS/CIMT, Lipid Profile)

Randomization

Treatment Period
(ACAT Inhibitor or Placebo)

Follow-up Visits
(Safety & Efficacy Monitoring)

Final Assessment
(Repeat IVUS/CIMT, Lipid Profile)

Data Analysis
(Comparison of Endpoints)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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